molecular formula C22H23ClO2P+ B12060987 Carbethoxymethyl triphenylphosphonium chloride

Carbethoxymethyl triphenylphosphonium chloride

Cat. No.: B12060987
M. Wt: 385.8 g/mol
InChI Key: DJGHVEPNEJKZBF-UHFFFAOYSA-N
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Description

Carbethoxymethyl triphenylphosphonium chloride is a quaternary phosphonium salt widely used in organic synthesis, particularly in Wittig reactions. It is structurally characterized by a carbethoxymethyl group (-CH₂CO₂Et) attached to a triphenylphosphonium core with a chloride counterion. This compound serves as a precursor to stabilized ylides, enabling the formation of α,β-unsaturated esters via olefination of aldehydes or ketones . The chloride variant is inferred to share similar reactivity but differs in solubility and counterion behavior.

Properties

Molecular Formula

C22H23ClO2P+

Molecular Weight

385.8 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Salts

Structural and Physical Properties

The table below compares carbethoxymethyl triphenylphosphonium chloride with structurally related phosphonium salts:

Substituent Counterion Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Applications
Carbethoxymethyl Chloride C₂₂H₂₂ClO₂P ~384.8* Not reported Not explicitly listed Wittig reactions for ester-substituted alkenes
Carbethoxymethyl Bromide C₂₂H₂₂BrO₂P 429.28 158 (dec.) 1530-45-6 Intermediate in ylide synthesis
Methoxymethyl Chloride C₂₀H₂₀ClOP 342.80 Not reported 50443-21-5 Aldehyde alkylation under basic conditions
Allyl Chloride C₂₁H₂₀ClP 338.81 227–229 18480-23-4 Synthesis of terminal alkenes
4-Carboxybutyl Chloride C₂₃H₂₄ClO₂P 406.87 Not reported Not explicitly listed Functionalized ylides for carboxylate-containing alkenes
Pyridin-4-ylmethyl Chloride C₂₄H₂₁ClNP 390.86 Not reported 99662-46-1 Coordination chemistry and heterocyclic synthesis

*Calculated by substituting Br (79.9 g/mol) with Cl (35.45 g/mol) in the bromide analogue.

Key Observations:
  • Substituent Effects : The carbethoxymethyl group (-CH₂CO₂Et) introduces electron-withdrawing ester functionality, stabilizing the ylide and favoring reactions with electrophilic aldehydes to form α,β-unsaturated esters . In contrast, allyl and methoxymethyl substituents produce less stabilized ylides, leading to more reactive intermediates suitable for forming simple alkenes .
  • Counterion Influence : Bromide salts (e.g., carbethoxymethyl triphenylphosphonium bromide) may exhibit lower solubility in polar solvents compared to chloride analogues, impacting reaction rates and purification steps .
  • Thermal Stability : Allyl triphenylphosphonium chloride demonstrates higher thermal stability (m.p. 227–229°C) compared to the carbethoxymethyl bromide variant, which decomposes at 158°C .
Carbethoxymethyl Derivatives:
  • Wittig Reaction : The chloride and bromide salts generate ylides that react with aldehydes to yield α,β-unsaturated esters. For example, describes the synthesis of alkenyl derivatives using (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, achieving 56% yield for a target amide .
  • Ylide Stability: The ester group stabilizes the ylide via conjugation, allowing reactions under milder conditions compared to non-stabilized ylides (e.g., allyl or methoxymethyl variants) .
Methoxymethyl and Allyl Analogues:
  • Methoxymethyl : Used in nucleophilic alkylation of aldehydes, as shown in , where (methoxymethyl)triphenylphosphonium chloride reacted with an aldehyde in THF/ether to form a methoxymethyl-substituted product .
  • Allyl : Produces terminal alkenes, with applications in pharmaceutical intermediates. highlights its use in high-yielding olefination reactions .
Functionalized Derivatives:
  • 4-Carboxybutyl : This substituent enables the synthesis of carboxylate-containing alkenes, useful in bioconjugation and polymer chemistry .
  • Heterocyclic Substituents : Pyridinylmethyl derivatives (e.g., ) exhibit unique reactivity in coordination chemistry due to the nitrogen atom’s Lewis basicity .

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